molecular formula C10H7FO3 B3154881 3-(3-Fluorophenyl)oxolane-2,5-dione CAS No. 78743-89-2

3-(3-Fluorophenyl)oxolane-2,5-dione

Cat. No.: B3154881
CAS No.: 78743-89-2
M. Wt: 194.16 g/mol
InChI Key: WRJNLPHBFOFPTF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxolane-2,5-dione is a cyclic anhydride derivative with a fluorinated aromatic substituent. The core structure, oxolane-2,5-dione (tetrahydrofuran-2,5-dione), consists of a five-membered ring containing two ketone groups at positions 2 and 3. The 3-(3-fluorophenyl) substituent introduces a fluorine atom at the meta position of the phenyl ring, which can significantly influence electronic, steric, and solubility properties compared to non-fluorinated analogs .

Cyclic anhydrides like oxolane-2,5-dione derivatives are key intermediates in organic synthesis, particularly in polymer chemistry (e.g., polyimide precursors) and pharmaceutical development (e.g., bioactive diketopiperazines) . The fluorine atom in this compound may enhance metabolic stability and lipophilicity, making it relevant for drug design .

Properties

IUPAC Name

3-(3-fluorophenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJNLPHBFOFPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)oxolane-2,5-dione typically involves the reaction of 3-fluorobenzaldehyde with maleic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Fluorophenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity. The exact pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(3-Fluorophenyl)oxolane-2,5-dione with structurally related oxolane-2,5-dione derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-fluorophenyl C₁₀H₇FO₃ ~194.16* Potential bioactive intermediate Inferred
3-(4-Chlorophenyl)oxolane-2,5-dione 4-chlorophenyl C₁₀H₇ClO₃ 210.61 Polymer synthesis; halogenated analog
3-ethyloxolane-2,5-dione ethyl C₆H₈O₃ 128.13 Industrial applications (hazards noted)
3-(prop-2-yn-1-yl)oxolane-2,5-dione propargyl C₇H₆O₃ 138.12 Reactive alkyne for click chemistry
3-[3-(3,4,5-trimethylphenyl)propyl]oxolane-2,5-dione bulky alkyl-aryl C₁₆H₂₀O₃ 260.33 Specialty polymer precursor
Key Observations:
  • Halogenated Derivatives : The 4-chloro analog (MW 210.61) has a higher molecular weight than the fluoro derivative due to chlorine's larger atomic mass. Chlorine may increase electron-withdrawing effects, while fluorine's electronegativity enhances stability and lipophilicity .
  • Alkyl vs. Aryl Substituents : Ethyl and propargyl substituents reduce steric hindrance compared to aromatic groups, favoring reactivity in industrial or click chemistry applications .

Biological Activity

3-(3-Fluorophenyl)oxolane-2,5-dione is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H7FO3
  • Molecular Weight: 194.16 g/mol
  • Structural Features: The compound features a five-membered oxolane ring with two carbonyl groups and a fluorophenyl substituent, which enhances its reactivity and biological activity compared to non-fluorinated analogs.

Anticancer Activity

Research indicates that this compound has shown promising anticancer properties. Similar compounds have been reported to inhibit key signaling pathways involved in tumor growth and survival. For instance:

  • Mechanism: The compound may interact with specific enzymes or receptors that play critical roles in cancer cell proliferation.
  • Case Study: In vitro studies demonstrated that derivatives of oxolane-2,5-dione exhibited cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for drug development .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects, making it a candidate for epilepsy treatment:

  • Mechanism: The presence of the fluorine atom enhances metabolic stability and bioavailability, which may improve therapeutic efficacy.
  • Research Findings: A focused series of hybrid compounds derived from similar structures displayed broad-spectrum activity in animal seizure models .

Anti-inflammatory Effects

Compounds related to this compound have demonstrated anti-inflammatory properties:

  • Mechanism: These compounds inhibit specific enzymes involved in inflammatory processes.
  • Relevant Studies: Research indicates that structural modifications can enhance the anti-inflammatory activity of these derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound interacts with various enzymes, leading to changes in metabolic pathways.
  • Receptor Binding: The fluorophenyl group enhances binding affinity to certain receptors, modulating biological activities.
  • Metabolic Stability: The fluorine atom contributes to improved metabolic stability, enhancing bioavailability and therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenyl)oxolane-2,5-dioneSimilar oxolane structureDifferent fluorine position affects reactivity
3-(3-Chlorophenyl)oxolane-2,5-dioneChlorine substituentVaries in biological activity compared to fluorinated analogs
3-(2,4,5-Trifluorophenyl)oxolane-2,5-dioneMultiple fluorine substituentsEnhanced lipophilicity compared to single fluorine variants

The positioning of the fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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